Isocrotonic acid

Polymer Chemistry Copolymerization Radical Polymerization

Isocrotonic acid (CAS 503-64-0), also known as (Z)-2-butenoic acid, is the cis isomer of crotonic acid and belongs to the class of straight-chain unsaturated monocarboxylic acids. It is an oily, colorless liquid with a characteristic odor resembling brown sugar, with a molecular formula of C4H6O2 and a molar mass of 86.09 g/mol.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 503-64-0
Cat. No. B1205236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocrotonic acid
CAS503-64-0
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC=CC(=O)O
InChIInChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2-
InChIKeyLDHQCZJRKDOVOX-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Isocrotonic Acid (CAS 503-64-0) Supplier and Procurement Overview


Isocrotonic acid (CAS 503-64-0), also known as (Z)-2-butenoic acid, is the cis isomer of crotonic acid and belongs to the class of straight-chain unsaturated monocarboxylic acids [1]. It is an oily, colorless liquid with a characteristic odor resembling brown sugar, with a molecular formula of C4H6O2 and a molar mass of 86.09 g/mol [2]. While sharing the same molecular formula as its trans isomer crotonic acid, isocrotonic acid exhibits distinct physicochemical and reactivity properties stemming from its cis double bond configuration [3]. This compound is not commercially interchangeable with crotonic acid in applications where stereochemistry governs performance, making its procurement a specific requirement for research and industrial processes relying on cis-unsaturated acid functionality.

Why Isocrotonic Acid (CAS 503-64-0) Cannot Be Simply Substituted with Crotonic Acid


Crotonic acid (trans isomer) and isocrotonic acid (cis isomer) are geometric isomers with identical molecular formulas but fundamentally different spatial arrangements that dictate their physicochemical behavior and reactivity [1]. The cis configuration of isocrotonic acid introduces steric constraints and altered electronic distribution compared to the trans configuration of crotonic acid, leading to measurable differences in acidity (pKa), copolymerization reactivity ratios, and thermal stability [2]. These differences are not minor; they are statistically significant and directly impact performance in applications ranging from polymer synthesis to analytical chemistry. Substituting one isomer for the other without experimental validation can lead to erroneous results in research or suboptimal product properties in industrial formulations. The evidence presented below quantifies these differences and provides a data-driven basis for prioritizing isocrotonic acid over its trans isomer or other short-chain unsaturated acids in specific contexts.

Isocrotonic Acid (CAS 503-64-0) Quantitative Differentiation Evidence


Enhanced Reactivity in Radical Copolymerization with Acrylamide

In a direct head-to-head comparison under identical radical copolymerization conditions with acrylamide, isocrotonic acid exhibits a lower monomer reactivity ratio (r1) compared to crotonic acid, indicating higher reactivity [1]. Specifically, the reactivity ratios were determined as r1 = 0.11 for isocrotonic acid (1) - acrylamide (2) versus r1 = 0.12 for crotonic acid (1) - acrylamide (2) [1]. The lower r1 value for isocrotonic acid signifies a greater propensity for cross-propagation with acrylamide, a property that can be leveraged to tailor copolymer composition and architecture.

Polymer Chemistry Copolymerization Radical Polymerization

Distinct Reactivity in Copolymerization with 2-Methyl-N-vinylimidazole

The same study reported monomer reactivity ratios for copolymerization with 2-methyl-N-vinylimidazole, revealing a more pronounced difference between the isomers [1]. For the isocrotonic acid (1) - 2-methyl-N-vinylimidazole (2) system, r1 = 0.60, whereas for crotonic acid (1) - 2-methyl-N-vinylimidazole (2), r1 = 0.49 [1]. This represents a 22.4% higher r1 value for isocrotonic acid, indicating a greater tendency for homopropagation relative to crotonic acid when paired with this particular comonomer. The divergence in reactivity profiles across different comonomers underscores the stereochemical control exerted by the cis configuration of isocrotonic acid.

Polymer Chemistry Copolymerization Functional Monomers

Higher Acidity (Lower pKa) than Crotonic Acid

The cis configuration of isocrotonic acid results in a lower pKa value compared to its trans isomer, indicating greater acidity [1]. Comparative pKa data show isocrotonic acid with a pKa of 4.44 versus crotonic acid with a pKa of 4.69 at 25°C [1][2]. This ΔpKa of 0.25 units corresponds to a factor of approximately 1.78 in acid dissociation constant (Ka), meaning isocrotonic acid is about 78% more dissociated at a given pH. The enhanced acidity is attributed to reduced solvation of the conjugate base due to steric hindrance from the cis-oriented methyl group .

Physical Organic Chemistry Acid-Base Chemistry Structure-Activity Relationships

Differential Thermal Stability and Isomerization Behavior

Isocrotonic acid undergoes thermal isomerization to crotonic acid at elevated temperatures, reaching an equilibrium at 140–180 °C with an isocrotonic acid-to-crotonic acid ratio of approximately 0.17 . This contrasts with crotonic acid, which is the thermodynamically more stable trans isomer and does not undergo comparable conversion under these conditions [1]. The boiling point of isocrotonic acid is 168–169 °C, at which point isomerization to crotonic acid occurs [2]. Crotonic acid boils at a higher temperature range of 185–189 °C . This thermal behavior has direct implications for purification, storage, and reaction design.

Thermal Stability Isomerization Process Chemistry

Physical State and Handling Characteristics

Isocrotonic acid is an oily liquid at room temperature, with a melting point of 12.5–15 °C, whereas crotonic acid is a crystalline solid with a melting point of 70–73 °C [1]. This fundamental difference in physical state arises from the cis configuration, which disrupts efficient crystal packing compared to the trans isomer [2]. The liquid nature of isocrotonic acid facilitates certain types of processing, such as liquid-phase reactions or incorporation into liquid formulations, without the need for melting or dissolution.

Physical Properties Material Handling Formulation

Isocrotonic Acid (CAS 503-64-0) Procurement-Driven Application Scenarios


Stereocontrolled Copolymer Synthesis for Water-Soluble Polymers

Researchers synthesizing water-soluble copolymers via radical polymerization can leverage the distinct reactivity ratios of isocrotonic acid with acrylamide (r1 = 0.11) and 2-methyl-N-vinylimidazole (r1 = 0.60) to achieve specific monomer sequence distributions and polymer architectures [1]. The lower r1 value with acrylamide indicates preferential cross-propagation, while the higher r1 value with vinylimidazole suggests greater homopropagation tendency. This stereochemically controlled reactivity profile enables fine-tuning of copolymer properties such as hydrophilicity, charge density, and metal-binding capacity, making isocrotonic acid a superior choice over crotonic acid for applications requiring precise macromolecular design.

pH-Sensitive Formulations Requiring Enhanced Acidity

Formulators developing pH-responsive systems, such as controlled-release matrices or responsive hydrogels, can exploit the enhanced acidity of isocrotonic acid (pKa = 4.44) compared to crotonic acid (pKa = 4.69) [1]. At physiological pH (7.4), the 0.25 unit lower pKa translates to a significantly higher fraction of ionized carboxylate groups, which can increase polymer swelling, solubility, or electrostatic interactions. This differential ionization profile can be the determining factor in achieving the desired pH-triggered response, justifying the selection of isocrotonic acid over its trans isomer in such applications.

Liquid-Phase Synthetic Chemistry and Automated Workflows

Synthetic chemists employing automated liquid-handling platforms or conducting liquid-phase reactions at ambient temperatures benefit from the liquid state of isocrotonic acid (mp 12.5–15 °C) [1]. Unlike solid crotonic acid (mp 70–73 °C), which requires melting or dissolution prior to use, isocrotonic acid can be directly aspirated and dispensed as a neat liquid, reducing processing steps and minimizing solvent use. This practical advantage streamlines high-throughput experimentation and scale-up processes, making isocrotonic acid the preferred reagent for workflows where ease of handling is paramount.

Stereochemical Probes in Mechanistic and Analytical Studies

Investigators studying stereochemical effects in organic reactions, enzymatic transformations, or analytical separations can utilize isocrotonic acid as a well-defined cis-unsaturated carboxylic acid standard. Its thermal isomerization to crotonic acid at elevated temperatures (equilibrium ratio 0.17 at 140–180 °C) provides a convenient system for studying stereomutation kinetics [1]. Additionally, its distinct retention times and spectral features compared to crotonic acid enable robust method development for chromatographic or spectroscopic analysis of isomeric mixtures, supporting quality control and research applications where isomeric purity is critical.

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